molecular formula C18H19NO2 B13724345 3'-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester

3'-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester

Cat. No.: B13724345
M. Wt: 281.3 g/mol
InChI Key: KAWIXQRIYHWTOK-UHFFFAOYSA-N
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Description

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester is an organic compound with a complex structure that includes a biphenyl core, a cyclopropyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available biphenyl derivativesThe reaction conditions often require the use of acid catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity, while the ester group may facilitate the compound’s transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: These compounds share the biphenyl core but may lack the cyclopropyl or ester groups.

    Cyclopropyl-containing compounds: These include other molecules with cyclopropyl groups but different core structures.

    Esters: Compounds with ester functional groups but different overall structures.

Uniqueness

3’-Cyclopropylaminomethylbiphenyl-3-carboxylic acid methyl ester is unique due to its combination of a biphenyl core, a cyclopropyl group, and an ester functional group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

methyl 3-[3-[(cyclopropylamino)methyl]phenyl]benzoate

InChI

InChI=1S/C18H19NO2/c1-21-18(20)16-7-3-6-15(11-16)14-5-2-4-13(10-14)12-19-17-8-9-17/h2-7,10-11,17,19H,8-9,12H2,1H3

InChI Key

KAWIXQRIYHWTOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CNC3CC3

Origin of Product

United States

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